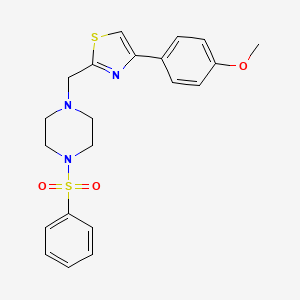
N-(1-氰基环丙基)-4-(2-甲氧基苯基)-3-甲基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" is a structurally complex molecule that may be related to the field of heterocyclic compounds, which are known for their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic organic acids, esters, or amides. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into corresponding esters, hydrazides, and thiols before the final compound is synthesized using DMF and NaH . Similarly, the synthesis of the tricyclic core of martinellic acid from 2-(cyanomethyl)-3-oxo-N-arylbutanamides is achieved through a SnCl4.5H2O-mediated process, which suggests a possible route for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using various spectroscopic techniques. For example, the structure of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis . The crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was determined by single-crystal X-ray diffraction analysis, which revealed intermolecular hydrogen bonds stabilizing the crystal structure . These methods are likely applicable to the analysis of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide".
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often tailored to the desired biological activity. The paper on lipoxygenase inhibitors describes the synthesis of compounds with potential inhibitory activity, which involves the reaction of various substituted thiols with an amide precursor . The chemical reactivity of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" would likely be influenced by the functional groups present in the molecule, such as the cyano group and the amide linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogens, such as chlorine and fluorine, can significantly affect the compound's reactivity and physical properties, as seen in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . The antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide suggests that the compound's physical properties contribute to its biological efficacy . The properties of "N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide" would need to be studied in a similar manner to understand its potential applications.
科学研究应用
动力学和反应产物
一项研究聚焦于OH自由基与类似化合物发生反应的动力学和产物,这可以为复杂有机分子的环境降解和可能的药理学过程提供信息,包括“N-(1-氰基环丙基)-4-(2-甲氧基苯基)-3-甲基丁酰胺” (Aschmann, Arey, & Atkinson, 2011)。
合成方法和应用
另一个研究领域突出了创新的合成方法,用于制备与感兴趣化合物结构相关的环丙烷羧酰胺,展示了这类化合物在药物化学和材料科学中的多样性和潜在应用 (Mekhael, Linden, & Heimgartner, 2011)。
生物活性
研究新衍生物的合成,这些衍生物在结构上类似于“N-(1-氰基环丙基)-4-(2-甲氧基苯基)-3-甲基丁酰胺”,已经确定了潜在的生物活性,如脂氧合酶抑制作用,表明这类化合物可能具有治疗应用潜力 (Aziz‐ur‐Rehman等,2016)。
分析表征
对芳基环己胺及相关化合物的分析表征研究可以提供在各种基质中检测、鉴定和定量“N-(1-氰基环丙基)-4-(2-甲氧基苯基)-3-甲基丁酰胺”所需的基本方法,这对于药理学和毒理学的研究和开发至关重要 (Wallach et al., 2016)。
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(9-13-5-3-4-6-14(13)20-2)10-15(19)18-16(11-17)7-8-16/h3-6,12H,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPYOQIZZXKVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-4-(2-methoxyphenyl)-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)
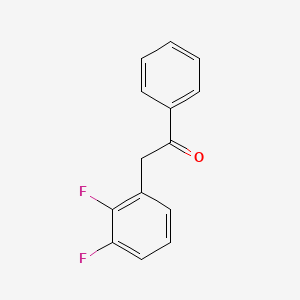
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)
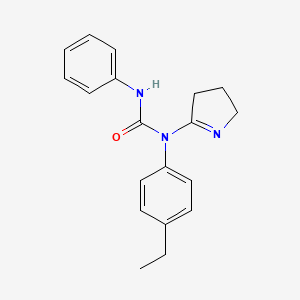
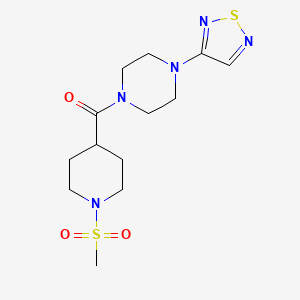
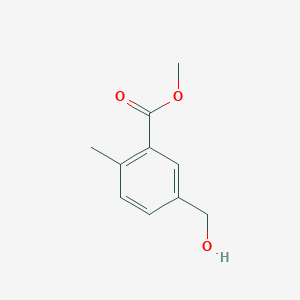
![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)
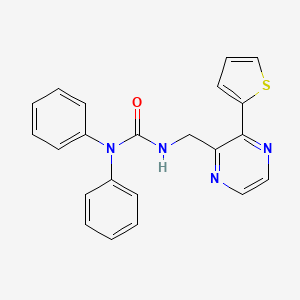
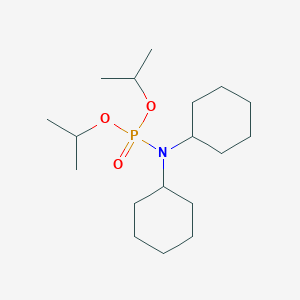
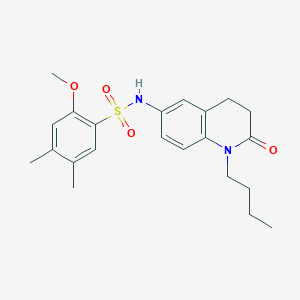
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)
